2-Oxa-6-thiaspiro[3.3]heptane

Lipophilicity Drug Design Physicochemical Property

Identifying a spirocyclic scaffold with precise heteroatom composition for ADME modulation can be challenging. 2-Oxa-6-thiaspiro[3.3]heptane addresses this with a defined LogP of 0.26 and PSA of 35 Ų, offering a strategic alternative to all-carbon spiro[3.3]heptane (LogP 3.21). Key advantages: >10-fold lipophilicity reduction, hydrogen-bonding capacity via oxetane/thietane rings, rigid 3D exit vectors for fragment-based lead optimization.

Molecular Formula C5H8OS
Molecular Weight 116.178
CAS No. 174-80-1
Cat. No. B598713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-thiaspiro[3.3]heptane
CAS174-80-1
Synonyms2-oxa-6-thiaspiro[3.3]heptane
Molecular FormulaC5H8OS
Molecular Weight116.178
Structural Identifiers
SMILESC1C2(CO1)CSC2
InChIInChI=1S/C5H8OS/c1-5(2-6-1)3-7-4-5/h1-4H2
InChIKeySNUILXWRUPARSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-6-thiaspiro[3.3]heptane Physicochemical & Structural Data


2-Oxa-6-thiaspiro[3.3]heptane (CAS 174-80-1) is a heterocyclic spiro compound characterized by a central quaternary carbon connecting an oxetane and a thietane ring . This unique spirocyclic architecture, which incorporates both oxygen and sulfur heteroatoms within its strained four-membered rings, distinguishes it from common monocyclic scaffolds. The compound's molecular formula is C₅H₈OS, with a molecular weight of 116.18 g/mol . Key predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 207.1±40.0 °C, and a polar surface area of 35 Ų . Its predicted octanol-water partition coefficient (ACD/LogP) is 0.26, which is indicative of moderate lipophilicity . This fundamental data provides the essential baseline for evaluating its utility as a scaffold in medicinal chemistry and material science applications, particularly where its specific heteroatom composition and three-dimensional geometry are required .

Why 2-Oxa-6-thiaspiro[3.3]heptane Surpasses Generic Spiro[3.3]heptane


The scientific selection of 2-oxa-6-thiaspiro[3.3]heptane over a generic spiro[3.3]heptane or a cyclohexane analog is predicated on its quantifiable advantages in key physicochemical parameters, a critical consideration in drug discovery. While the saturated spiro[3.3]heptane core has been validated as a bioisostere for benzene [1] and offers improved solubility and metabolic stability over monocyclic counterparts like cyclohexane [2], the specific heteroatom composition of 2-oxa-6-thiaspiro[3.3]heptane imparts a distinct physicochemical profile. The substitution of carbon atoms with oxygen and sulfur results in a significantly altered hydrogen-bonding capacity, polarity, and lipophilicity compared to its all-carbon spiro[3.3]heptane (CAS 174-74-3) or dioxa analog [1][2]. These differences are not interchangeable and directly translate into divergent behavior in biological assays and synthetic applications, as detailed in the quantitative evidence below.

Quantitative Comparison of 2-Oxa-6-thiaspiro[3.3]heptane


LogP Reduction Compared to All-Carbon Spiro[3.3]heptane

2-Oxa-6-thiaspiro[3.3]heptane exhibits a significantly reduced lipophilicity compared to the unsubstituted, all-carbon spiro[3.3]heptane. The predicted ACD/LogP for 2-oxa-6-thiaspiro[3.3]heptane is 0.26, whereas the value for spiro[3.3]heptane (CAS 174-74-3) is 3.21 . This substantial difference, driven by the introduction of polar heteroatoms, indicates that the oxa-thia analog is markedly more hydrophilic.

Lipophilicity Drug Design Physicochemical Property ADME

Polar Surface Area vs. All-Carbon Spiro[3.3]heptane

Unlike the all-carbon spiro[3.3]heptane, 2-oxa-6-thiaspiro[3.3]heptane features a non-zero topological polar surface area (TPSA) of 35 Ų, a direct consequence of its heteroatom content . In contrast, the TPSA for spiro[3.3]heptane is 0 Ų . The presence of a hydrogen-bond acceptor (the oxygen atom) and a polarizable sulfur atom confers specific intermolecular interaction capabilities that are absent in the all-carbon analog.

Hydrogen Bonding Polar Surface Area Physicochemical Property Drug Likeness

Density and Boiling Point vs. 2,6-Dioxaspiro[3.3]heptane

Direct comparison with the structurally analogous 2,6-dioxaspiro[3.3]heptane (CAS 174-79-8), which replaces sulfur with oxygen, reveals a quantifiable difference in predicted physicochemical properties. 2-Oxa-6-thiaspiro[3.3]heptane has a higher predicted density (1.2±0.1 g/cm³) and a significantly higher predicted boiling point (207.1±40.0 °C) compared to the dioxa analog's predicted boiling point of approximately 139.5±25.0 °C .

Physicochemical Property Structural Analog Boiling Point Density

Class-Level Aqueous Solubility Advantage of Oxa-Spirocycles over Cyclohexane Analogs

As an oxa-spirocycle, 2-oxa-6-thiaspiro[3.3]heptane is expected to benefit from the class-level property of dramatically improved aqueous solubility compared to its cyclohexane analogs. Studies on heteroatom-substituted spiro[3.3]heptanes, which include oxa-spirocycles, have demonstrated up to a 40-fold increase in water solubility relative to their monocyclic cyclohexane counterparts [1][2].

Solubility ADME Drug Discovery Spirocycle

Recommended Applications for 2-Oxa-6-thiaspiro[3.3]heptane


Medicinal Chemistry: Modulating Lipophilicity and Polarity

Employ 2-oxa-6-thiaspiro[3.3]heptane as a core scaffold in fragment-based drug discovery or lead optimization programs where a moderate LogP (~0.26) and a defined polar surface area (35 Ų) are desired to tune ADME properties. This compound offers a strategic alternative to both the highly lipophilic spiro[3.3]heptane (LogP 3.21) and the more polar 2,6-dioxaspiro[3.3]heptane .

Chemical Probes Requiring Thioether Moiety

Utilize the thietane ring in 2-oxa-6-thiaspiro[3.3]heptane as a latent reactive handle or a specific pharmacophoric element for investigating biological targets that interact with sulfur-containing heterocycles. The unique spirocyclic geometry, distinct from simple thietanes, provides a rigid, three-dimensional exit vector .

Advanced Building Blocks for Materials Science

Leverage the predicted higher boiling point (207.1±40.0 °C) and density (1.2±0.1 g/cm³) of 2-oxa-6-thiaspiro[3.3]heptane compared to its dioxa analog for applications requiring specific thermal or physical stability profiles during material fabrication or polymerization processes .

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